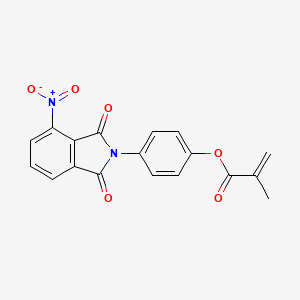![molecular formula C20H12FN3 B11997160 6-(2-Fluorophenyl)benzimidazo[1,2-c]quinazoline](/img/structure/B11997160.png)
6-(2-Fluorophenyl)benzimidazo[1,2-c]quinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2-Fluoro-phenyl)-benzo(4,5)imidazo(1,2-c)quinazoline is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and material science. This compound features a unique structure that combines a fluorinated phenyl group with a fused benzoimidazoquinazoline core, making it a valuable scaffold for drug development and other scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Fluoro-phenyl)-benzo(4,5)imidazo(1,2-c)quinazoline typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:
Condensation Reaction: The initial step involves the condensation of 2-fluoroaniline with a suitable aldehyde to form an imine intermediate.
Cyclization: The imine intermediate undergoes cyclization with a quinazoline derivative under acidic or basic conditions to form the benzoimidazoquinazoline core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-(2-Fluoro-phenyl)-benzo(4,5)imidazo(1,2-c)quinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorinated phenyl group can participate in nucleophilic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of quinazoline N-oxide derivatives.
Reduction: Formation of reduced benzoimidazoquinazoline derivatives.
Substitution: Introduction of various functional groups on the phenyl ring.
Applications De Recherche Scientifique
6-(2-Fluoro-phenyl)-benzo(4,5)imidazo(1,2-c)quinazoline has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of anti-cancer, anti-inflammatory, and anti-viral drugs.
Biology: Used in the study of enzyme inhibition and protein-ligand interactions.
Material Science: Employed in the design of organic semiconductors and light-emitting diodes (LEDs).
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of 6-(2-Fluoro-phenyl)-benzo(4,5)imidazo(1,2-c)quinazoline involves its interaction with specific molecular targets:
Molecular Targets: It often targets kinases and other enzymes involved in cell signaling pathways.
Pathways Involved: The compound can inhibit the activity of specific kinases, leading to the disruption of signaling pathways that regulate cell proliferation and survival.
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar fused heterocyclic structure and are known for their medicinal properties.
Quinazoline Derivatives: Compounds like gefitinib and erlotinib, which are used as anti-cancer agents, share structural similarities.
Uniqueness
6-(2-Fluoro-phenyl)-benzo(4,5)imidazo(1,2-c)quinazoline is unique due to the presence of the fluorinated phenyl group, which enhances its binding affinity and specificity towards molecular targets. This makes it a valuable compound for drug development and other scientific applications.
Propriétés
Formule moléculaire |
C20H12FN3 |
|---|---|
Poids moléculaire |
313.3 g/mol |
Nom IUPAC |
6-(2-fluorophenyl)benzimidazolo[1,2-c]quinazoline |
InChI |
InChI=1S/C20H12FN3/c21-15-9-3-1-7-13(15)19-22-16-10-4-2-8-14(16)20-23-17-11-5-6-12-18(17)24(19)20/h1-12H |
Clé InChI |
QAYWXEJERAUQRM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N3C(=N2)C5=CC=CC=C5F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-((E)-{[3-(2,4-dichlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B11997093.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide](/img/structure/B11997098.png)





![4-[(4-Methyl-benzylidene)-amino]-5-phenyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B11997157.png)

acetate](/img/structure/B11997171.png)

![Bis[3-(2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undec-1-YL)propyl] disulfide](/img/structure/B11997186.png)
